An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-tert-butylphenylboronic acid
An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-tert-butylphenylboronic acid
Introduction
3-Bromo-5-tert-butylphenylboronic acid is an organoboron compound that has emerged as a versatile building block in modern organic synthesis.[1] Characterized by a phenyl ring substituted with a bromine atom, a sterically demanding tert-butyl group, and a reactive boronic acid moiety, this compound offers unique utility for researchers.[1] Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex molecules, particularly in the fields of pharmaceutical development and materials science.[1] The presence of the bulky tert-butyl group can influence the compound's reactivity and selectivity through steric and electronic effects, often minimizing unwanted side reactions.[1]
This guide provides an in-depth exploration of the core physical properties of 3-Bromo-5-tert-butylphenylboronic acid. It is designed for researchers, scientists, and drug development professionals, offering not only established data but also detailed, field-proven protocols for in-house characterization and validation.
Core Molecular and Physical Identifiers
A precise understanding of a compound begins with its fundamental identifiers and properties. These data are crucial for stoichiometric calculations, analytical characterization, and regulatory documentation.
| Property | Value | Source |
| CAS Number | 1373881-94-7 | [1] |
| Molecular Formula | C₁₀H₁₄BBrO₂ | [2][3] |
| Molecular Weight | 256.93 g/mol | [1][2] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | [3][4] |
| IUPAC Name | (3-bromo-5-tert-butylphenyl)boronic acid | [1][2] |
| Boiling Point | 342.9 ± 52.0 °C (Predicted) | [5][6] |
| Density | 1.38 ± 0.1 g/cm³ (Predicted) | [6] |
| Storage | Store at 2-8°C under an inert atmosphere | [7] |
Melting Point Analysis: A Critical Indicator of Purity
The melting point is one of the most fundamental physical properties used to assess the purity of a crystalline organic solid.[8] A pure compound will exhibit a sharp, well-defined melting point, typically within a narrow range of 0.5-1.0°C. Conversely, the presence of impurities will lead to a depression of the melting point and a broadening of the melting range.[9] While a specific experimental melting point for 3-Bromo-5-tert-butylphenylboronic acid is not consistently reported in public literature, its determination is a critical first step in sample validation.
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the standard method for determining the melting point of a solid organic compound using a capillary-based apparatus (e.g., a Mel-Temp).[10]
I. Materials & Equipment:
-
3-Bromo-5-tert-butylphenylboronic acid sample
-
Melting point apparatus
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
II. Sample Preparation:
-
Ensure the sample is completely dry and in a fine powdered form.[8] If the sample consists of coarse crystals, gently grind it into a fine powder using a mortar and pestle.[8] This ensures efficient and uniform heat transfer.
-
Firmly tap the open end of a capillary tube into the powdered sample to collect a small amount of material.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should have a height of 1-2 cm.[10]
III. Measurement Workflow:
-
Rapid Approximation: Place the prepared capillary tube into the heating block of the apparatus. Heat the sample rapidly to get an approximate melting point. This initial, fast run saves time and establishes a rough temperature range.[9]
-
Cooling: Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Accurate Determination: Insert a new, properly prepared capillary tube.
-
Heat the block again, but at a much slower rate (approximately 1-2°C per minute) once the temperature is within 15-20°C of the approximate melting point.
-
Data Recording:
-
The melting point is reported as the T₁-T₂ range. For a pure sample, this range should be narrow.
Caption: Workflow for Melting Point Determination.
Solubility Profile: A Key Parameter in Drug Development
Solubility is a critical physicochemical property that profoundly influences a compound's bioavailability, formulation, and overall efficacy in drug development.[11][12] Understanding the solubility in various media—from organic solvents for synthesis to aqueous buffers for biological assays—is essential. There are two primary types of solubility measurements relevant to drug discovery:
-
Thermodynamic Solubility: The maximum concentration of a compound that can dissolve in a solvent at equilibrium. This is typically measured in later stages to optimize formulations.[13]
-
Kinetic Solubility: Measures the precipitation of a compound from a supersaturated solution, often created by diluting a high-concentration DMSO stock into an aqueous buffer. This is a high-throughput method used in early discovery to flag compounds that may have absorption challenges.[13]
Experimental Protocol: Kinetic Solubility Assessment via Nephelometry
This protocol outlines a common method for assessing the kinetic solubility of a research compound, a crucial screening step for drug candidates.[11][12]
I. Materials & Equipment:
-
3-Bromo-5-tert-butylphenylboronic acid sample
-
Dimethyl sulfoxide (DMSO), high purity
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Multi-channel pipette
-
Nephelometer or plate reader capable of turbidity measurements
II. Measurement Workflow:
-
Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Aqueous Addition: Rapidly add a large volume of aqueous buffer (e.g., PBS, pH 7.4) to each well using a multi-channel pipette. The final DMSO concentration should be low and consistent across all wells (e.g., 1-5%).[11]
-
Incubation: Allow the plate to incubate at a controlled temperature (e.g., 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation.[11]
-
Turbidity Measurement: Measure the turbidity or light scattering in each well using a nephelometer.[12] Wells where the compound's concentration exceeds its kinetic solubility will appear turbid due to precipitation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that remains a clear solution (i.e., does not show significant turbidity above the background).
Caption: Workflow for Kinetic Solubility Assessment.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a molecule. For 3-Bromo-5-tert-butylphenylboronic acid, NMR and IR spectroscopy provide a definitive fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically appearing around δ 1.3 ppm.[1] The aromatic protons will appear as multiplets in the aromatic region, with their splitting pattern influenced by the bromine and boronic acid substituents.
-
¹³C NMR: The carbon spectrum will show distinct signals for the quaternary carbons of the tert-butyl group and the carbon atom attached to the boron, typically in the 120–140 ppm range.[1]
-
¹¹B NMR: Boron-11 NMR is a powerful tool for confirming the presence of the boronic acid functional group. A sharp peak is expected near 30 ppm, which is characteristic of a trigonal planar boronic acid.[1]
Infrared (IR) Spectroscopy
Expected Characteristic IR Bands:
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Comments |
| O-H Stretching | 3200 - 3400 (Broad) | A very strong and broad band, indicative of hydrogen bonding between boronic acid molecules.[16][17] |
| Aromatic C-H Stretching | 3000 - 3100 | Weak to medium intensity bands. |
| Aliphatic C-H Stretching | 2850 - 3000 | Bands corresponding to the tert-butyl group. |
| B-O Stretching (asymmetric) | 1330 - 1380 | A very strong and characteristic band for the boronic acid group.[14] |
| Aromatic C=C Stretching | 1400 - 1600 | Multiple bands of varying intensity, characteristic of the phenyl ring. |
| B-O-H Bending | ~1150 - 1200 | In-plane bending vibrations. |
| C-Br Stretching | 500 - 600 | A weaker band in the fingerprint region. |
Experimental Protocol: Sample Preparation for Spectroscopy
I. NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Ensure the sample is fully dissolved before placing it in the spectrometer.
II. IR Sample Preparation (KBr Pellet Method):
-
Place a small amount (~1-2 mg) of the finely ground compound and ~100 mg of dry, IR-grade potassium bromide (KBr) into a mortar.
-
Gently mix and grind the two substances together until a fine, homogeneous powder is obtained.
-
Transfer a small amount of the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Analyze the pellet using an FTIR spectrometer.
References
- Benchchem. (n.d.). 3-Bromo-5-tert-butylphenylboronic Acid | CAS 1373881-94-7.
- University of Calgary. (n.d.). Melting point determination.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS.
- PubChem. (n.d.). 3-Bromo-5-tert-butylphenylboronic acid.
- Sigma-Aldrich. (n.d.). (3-Bromo-5-(tert-butyl)phenyl)boronic acid.
- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
- Spisak, S. N., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ACS Publications.
- GCSU. (n.d.). Determination of Melting Point.
- p-value. (2011). What is the Solubility of My Compound?.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- SSERC. (n.d.). Melting point determination.
- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Lanthier, G. F., & Miller, J. M. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Science Publishing.
- Semantic Scholar. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks.
- LookChem. (n.d.). (3-Bromo-5-(tert-butyl)phenyl)boronicacid CAS NO.1373881-94-7.
- ChemScene. (n.d.). 3-Bromo-5-tert-butylphenylboronic acid.
- Lanthier, G. F., & Miller, J. M. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry.
- Pharmaceutical Technology. (2020). Outlining Drug Stability and Solubility with Dissolution Testing.
- Michalska, D., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing.
- MySkinRecipes. (n.d.). (3-Bromo-5-(tert-butyl)phenyl)boronic acid.
- Achmem. (n.d.). (3-Bromo-5-(tert-butyl)phenyl)boronic acid.
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BLDpharm. (n.d.). BD00756175boronic acid. Retrieved from
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